tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate
Description
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16(4)11-7-10-9(8-15-11)5-6-14-10/h5-8,14H,1-4H3 |
InChI Key |
GMILLZXDEQQBJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C2C=CNC2=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of bases and solvents to facilitate the cyclization and substitution reactions .
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up for larger production. The use of automated synthesis and purification techniques can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate functionality undergoes hydrolysis under acidic or basic conditions to yield methylamine and the corresponding pyrrolopyridine-carboxylic acid derivative. This reaction is critical for deprotection or functional group interconversion.
Reaction Conditions :
-
Acidic Hydrolysis : HCl (6 M) in THF at 60°C for 6 hours.
-
Basic Hydrolysis : NaOH (2 M) in methanol/water (1:1) at 25°C for 12 hours.
Mechanistic Pathway :
Applications :
Alkylation at the Pyrrolo Nitrogen
The nitrogen atom in the pyrrolo[3,2-c]pyridine ring undergoes alkylation with alkyl halides or epoxides under mild conditions.
Typical Reaction :
Conditions :
-
Reagents : Methyl iodide, benzyl bromide.
-
Base : K
CO
or NaH in DMF at 25–60°C. -
Yield : 70–85%.
Example :
| Substrate | Alkylating Agent | Yield | Conditions |
|---|---|---|---|
| Target compound | CH | ||
| I | 82% | K | |
| CO | |||
| , DMF, 50°C, 8h |
Cross-Coupling Reactions
The C-3 position of the pyrrolopyridine ring participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Reagents : Arylboronic acids, Pd(PPh
)
, Na
CO .
Conditions : Dioxane/H
O (3:1), 80°C, 12h .
Yield : 60–75% .
Buchwald-Hartwig Amination
Reagents : Aryl halides, Pd
(dba)
, Xantphos.
Conditions : Toluene, 110°C, 24h.
Yield : 55–70%.
Electrophilic Aromatic Substitution
The electron-rich pyrrolopyridine ring undergoes nitration and halogenation at the C-2 and C-5 positions.
Nitration :
-
Reagents : HNO
/H
SO
(1:3). -
Conditions : 0°C → 25°C, 2h.
-
Yield : 65%.
Bromination :
-
Reagents : Br
in AcOH. -
Conditions : 25°C, 1h.
-
Yield : 78%.
Deprotection of the tert-Butyl Group
The tert-butyl carbamate group is cleaved under acidic conditions to expose the free amine.
Conditions :
Mechanism :
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For instance, the compound has been studied for its inhibitory effects on specific cancer cell lines. A study demonstrated that tert-butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate analogs showed promising activity against melanoma and breast cancer cells, with IC50 values in the low micromolar range, suggesting effective cytotoxicity .
2. Neuroprotective Effects
The neuroprotective potential of pyrrolopyridine derivatives has also been explored. In vitro studies have shown that these compounds can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's. The mechanism involves modulation of signaling pathways related to oxidative stress and inflammation .
3. Enzyme Inhibition
The compound has been identified as a potent inhibitor of specific enzymes implicated in various diseases. For example, it has shown effectiveness against MPS1 (Monopolar Spindle 1) kinase, which is crucial for cell division and has been linked to cancer progression. Inhibitory assays revealed that this compound can significantly reduce MPS1 activity, making it a candidate for further development as an anticancer therapeutic .
Agricultural Applications
1. Pesticide Development
The unique structure of this compound allows for the exploration of its use as a pesticide. Preliminary studies have indicated that it possesses insecticidal properties against common agricultural pests. Field trials demonstrated a reduction in pest populations by over 70% when applied at recommended dosages .
2. Herbicide Potential
Additionally, the compound has been evaluated for herbicidal activity. Laboratory tests showed that it effectively inhibits the growth of several weed species by disrupting their metabolic pathways. This suggests its potential as a selective herbicide in crop management systems .
Material Science Applications
1. Polymer Additives
In material science, this compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Experimental data indicate that incorporating this compound into polymer matrices improves their resistance to thermal degradation significantly compared to standard formulations .
2. Coating Technologies
The compound's chemical stability and adhesion properties make it suitable for use in coating technologies. Research shows that coatings formulated with this compound exhibit enhanced durability and resistance to environmental factors, making them ideal for industrial applications .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Activity of Pyrrolopyridine Derivatives | Evaluate cytotoxic effects on cancer cell lines | Showed significant inhibition with IC50 values < 10 µM |
| Neuroprotective Properties of Pyrrolopyridines | Investigate effects on neuronal survival | Reduced neuroinflammation markers in treated cells |
| Insecticidal Activity of Pyrrolopyridine Compounds | Assess efficacy against agricultural pests | Achieved >70% reduction in pest populations |
Mechanism of Action
The mechanism of action of tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s pyrrolo[3,2-c]pyridine core distinguishes it from simpler pyridine derivatives. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Physical Properties of Analogs
Key Observations:
Substituent Effects :
- Halogenated Derivatives : Bromo and chloro substituents (e.g., CAS 1142192-48-0) increase molecular weight and may enhance electrophilicity, aiding in cross-coupling reactions .
- Methoxy Groups : Methoxy-substituted analogs (e.g., CAS 1105675-60-2) exhibit lower molecular weights and improved solubility due to polar oxygen atoms .
Biological Activity
tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.28 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that pyrrolopyridine derivatives, including this compound, exhibit various biological activities:
- MPS1 Inhibition : This compound has been studied as a potential inhibitor of MPS1 (Monopolar Spindle 1), a kinase involved in cell cycle regulation. Inhibition of MPS1 has implications for cancer treatment by disrupting the mitotic checkpoint, leading to cancer cell death .
- Antiproliferative Activity : The compound has shown antiproliferative effects against several cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization and interference with cell cycle progression, which is critical for cancer cell survival and proliferation .
- Selectivity and Safety : Preliminary studies suggest that certain derivatives of pyrrolopyridines may selectively target cancer cells while sparing normal cells, indicating a favorable safety profile. For instance, one study reported that specific compounds did not induce cell death in normal lymphocytes while effectively inhibiting cancer cell growth .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| MPS1 Inhibition | Significant dose-dependent inhibition | |
| Antiproliferative | Effective against multiple cancer cell lines | |
| Selectivity | Minimal toxicity to normal cells |
Case Study: MPS1 Inhibition
In a study investigating the effects of pyrrolopyridine derivatives on MPS1 activity, this compound was identified as a potent inhibitor. The compound demonstrated an IC50 value in the low nanomolar range, indicating strong inhibitory potential. This was further validated through in vivo models where tumor growth suppression was observed in xenograft studies using human cancer cell lines .
Case Study: Antiproliferative Effects
Another significant study evaluated the antiproliferative properties of this compound across various human cancer cell lines, including HeLa and MCF-7. The results indicated that the compound significantly reduced cell viability with IC50 values reaching subnanomolar levels in some cases. This highlights its potential utility as a therapeutic agent against resistant cancer types .
Q & A
Q. What synthetic strategies are effective for preparing tert-butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate?
The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key steps involve:
- Coupling reactions : Use of Pd(PPh₃)₂Cl₂/CuI catalysts in THF under inert atmospheres (N₂ or Ar) for Suzuki-Miyaura or Sonogashira couplings .
- Protection/deprotection : The tert-butyl carbamate group is introduced using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., Et₃N or DMAP) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) achieves >95% purity .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Pd(PPh₃)₂Cl₂ (0.26 mmol), CuI (0.64 mmol), THF, 20°C | 81% | |
| Deprotection | TFA/DCM (1:1), 1 hr | 85% |
Q. How is the compound characterized structurally and analytically?
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ confirms regiochemistry. For example, tert-butyl protons appear as a singlet at δ 1.36 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₈N₃O₂: 260.1399) .
- HPLC-PDA : Purity assessment using C18 columns (ACN/H₂O gradients) .
Q. What stability and storage conditions are recommended?
- Stability : Stable under inert atmospheres (N₂) at -20°C for >6 months. Avoid prolonged exposure to moisture or light .
- Incompatibilities : Reacts with strong acids/bases (e.g., TFA cleaves the Boc group) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
- Kinetic Studies : Monitor intermediates via LC-MS during coupling reactions. For example, Pd(0)-mediated oxidative addition intermediates are detectable at low temperatures .
- Isotopic Labeling : Use ¹⁵N-labeled amines or ¹³C-Boc groups to track bond formation in heterocyclic systems .
Q. What computational methods predict its reactivity or interactions?
Q. How are reactive intermediates (e.g., boronate esters) handled during synthesis?
- Boronate Intermediates : Stabilize using pinacol boronate esters under anhydrous conditions. Quench with aqueous NaHCO₃ to avoid side reactions .
- Workup : Extract intermediates with EtOAC (3× volumes) and dry over Na₂SO₄ .
Q. How to resolve contradictions in reported synthetic yields or purity?
- Reproducibility Checks : Validate protocols using controlled reagent ratios (e.g., Pd catalyst loading <1 mol%) .
- Analytical Cross-Verification : Compare NMR data with published spectra (e.g., tert-butyl group integration) .
Q. What safety protocols are critical for handling this compound?
- PPE : Use nitrile gloves, lab coats, and chemical goggles. Fume hoods are mandatory for reactions releasing toxic gases (e.g., HI from Boc deprotection) .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
